Acetic acid, 2-amino-6,9-dihydro-6-oxo-3H-purin-3-yl ester
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Overview
Description
2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate is a chemical compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly in the structure of DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate typically involves the reaction of a purine derivative with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired acetate ester. The process may involve the use of catalysts and specific solvents to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate higher volumes, and additional purification steps are often implemented to meet industrial standards. Techniques such as crystallization, distillation, and chromatography are commonly employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more reduced forms of the compound .
Scientific Research Applications
2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.
Biology: Studied for its role in nucleotide metabolism and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in antiviral and anticancer research.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate involves its interaction with specific molecular targets and pathways. It may act by inhibiting enzymes involved in nucleotide synthesis or by incorporating into DNA/RNA, thereby disrupting normal cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Valganciclovir hydrochloride: A similar compound used as an antiviral agent.
Acyclovir: Another antiviral compound with a similar purine structure.
Uniqueness
2-Amino-6-oxo-6,9-dihydro-3H-purin-3-yl acetate is unique due to its specific acetate ester functional group, which can influence its reactivity and biological activity. This distinguishes it from other purine derivatives and can provide unique advantages in certain applications .
Properties
CAS No. |
72553-23-2 |
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Molecular Formula |
C7H7N5O3 |
Molecular Weight |
209.16 g/mol |
IUPAC Name |
(2-amino-6-oxo-7H-purin-3-yl) acetate |
InChI |
InChI=1S/C7H7N5O3/c1-3(13)15-12-5-4(9-2-10-5)6(14)11-7(12)8/h2H,1H3,(H,9,10)(H2,8,11,14) |
InChI Key |
NLHBBFAETXJASX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)ON1C2=C(C(=O)N=C1N)NC=N2 |
Origin of Product |
United States |
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